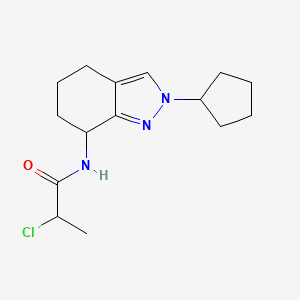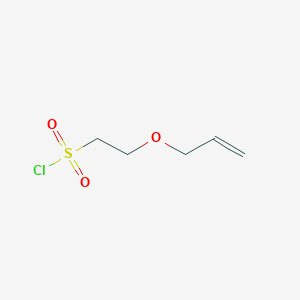
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease states.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide involves the inhibition of the enzyme this compound. This compound is responsible for the breakdown of endocannabinoids in the body, and inhibition of this enzyme leads to an increase in endocannabinoid levels. Endocannabinoids have been shown to have therapeutic effects in various disease states, including pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. By increasing endocannabinoid levels, this compound has been shown to have analgesic and anti-inflammatory effects. Additionally, it has been studied for its potential applications in the treatment of anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is its high potency and selectivity for this compound inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various disease states. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental systems.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide. One area of interest is in the development of more potent and selective this compound inhibitors. Additionally, there is ongoing research on the therapeutic potential of endocannabinoids in various disease states, and further studies are needed to fully understand the role of these compounds in the body. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide involves a multi-step process that begins with the preparation of 2-cyclopentyl-4,5,6,7-tetrahydroindazole. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)acetamide. The final step involves the reaction of this intermediate with propanoyl chloride to yield this compound.
Applications De Recherche Scientifique
2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide has been extensively studied for its potential applications in various disease states. One of the most promising areas of research is in the treatment of pain and inflammation. Inhibition of this compound leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anti-inflammatory effects.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-10(16)15(20)17-13-8-4-5-11-9-19(18-14(11)13)12-6-2-3-7-12/h9-10,12-13H,2-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSDIGUZGESQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC2=CN(N=C12)C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)
![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)
![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)
![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)